Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2,4-dimethoxyphenyl group at the 5-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 2,4-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the 2,4-dimethoxyphenyl group can influence its binding affinity and selectivity towards molecular targets. Pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl) derivatives
Uniqueness: Ethyl 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-6-5-9(18-2)7-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNHSUDUVXVWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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